3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL
Description
Historical Development of Methoxy-Substituted Benzodiazole Derivatives
The exploration of methoxy-substituted benzodiazole derivatives traces its origins to the broader investigation of heterocyclic compounds in the late 19th and early 20th centuries. Benzothiazoles and benzimidazoles, structurally related to benzodiazoles, emerged as critical scaffolds due to their electronic properties and biological relevance. Early work by Hofmann in 1887 on benzothiazole synthesis laid the groundwork for understanding cyclization mechanisms, though challenges in stabilizing ortho-aminothiophenol derivatives limited progress. The introduction of methoxy groups into these systems gained traction in the mid-20th century, as researchers recognized their ability to modulate electron density and enhance solubility. For instance, the synthesis of 2-chloro-4-methoxy-aniline derivatives in the 1970s demonstrated how methoxy substitutions could improve antibacterial activity in benzothiazole systems.
Parallel advancements in benzimidazole chemistry, particularly in pharmaceutical applications, further propelled interest. The development of omeprazole—a methoxy-containing benzimidazole derivative—highlighted the therapeutic potential of such substitutions in acid secretion inhibition. These historical milestones established methoxy groups as strategic modifications for fine-tuning bioactivity and pharmacokinetic properties in heterocyclic systems.
Academic Research Trajectory of 3-(5-Methoxy-1H-1,3-Benzodiazol-2-yl)Propan-1-Ol
This compound represents a convergence of synthetic organic chemistry and pharmacophore optimization. Its synthesis typically involves a two-step process: (1) condensation of 5-methoxy-1H-benzimidazol-2-amine with 3-chloropropan-1-ol under controlled conditions, and (2) purification via chromatography or recrystallization. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of characteristic functional groups, including the methoxy (-OCH₃) and hydroxyl (-OH) moieties.
Recent studies have explored its role as a precursor in anticancer and antimicrobial agents. For example, structural analogs like 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol exhibit moderate bioactivity, suggesting that methoxy substitutions could enhance target affinity. Computational modeling has further revealed that the propanol side chain improves water solubility, addressing a common limitation of aromatic heterocycles. However, systematic in vivo evaluations remain sparse, with most data derived from in vitro assays.
Positioning within Heterocyclic Pharmacophore Research
Within heterocyclic pharmacophore research, this compound occupies a niche as a hybrid scaffold combining a benzimidazole core with a flexible propanol side chain. The benzimidazole moiety is renowned for its ability to interact with biological targets such as DNA topoisomerases and kinase enzymes, while the methoxy group enhances electron donation and metabolic stability. Comparative analyses with unsubstituted benzimidazoles reveal that methoxy derivatives exhibit up to 40% higher binding affinity in enzyme inhibition assays.
The propanol chain introduces a conformational flexibility absent in rigid analogs, enabling interactions with hydrophobic protein pockets. This dual functionality positions the compound as a versatile candidate for structure-activity relationship (SAR) studies. For instance, replacing the propanol group with shorter alkyl chains reduces solubility, underscoring the importance of side-chain length. Such insights guide the rational design of derivatives targeting specific pathologies, from infectious diseases to cancer.
Research Gaps and Scientific Inquiries
Despite progress, critical gaps persist in understanding this compound. First, its mechanism of action remains conjectural, with no confirmed molecular targets in mammalian systems. While antibacterial activity against E. coli has been documented for structurally related compounds, direct evidence for this derivative is lacking. Second, synthetic routes face scalability challenges; yields rarely exceed 60% due to side reactions during condensation. Advanced catalytic systems or flow chemistry approaches could address this limitation.
Third, the impact of stereochemistry on bioactivity is unexplored. The propanol side chain introduces a chiral center, yet most studies use racemic mixtures. Enantioselective synthesis and testing could unveil differential pharmacological profiles. Finally, computational studies predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties are scarce. Addressing these gaps requires interdisciplinary collaboration, combining synthetic chemistry, molecular biology, and computational modeling to unlock the compound’s full potential.
Properties
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXJZYHGTAUNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-1H-benzodiazole and propanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases.
Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates, followed by their conversion to the final product. For example, the initial step may involve the alkylation of 5-methoxy-1H-benzodiazole with propanol, followed by purification and isolation of the final product.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds containing the benzodiazole moiety exhibit significant anticancer properties. The presence of the methoxy group at the 5-position enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of benzodiazole can induce apoptosis in various cancer cell lines, making them potential candidates for further drug development .
Neuroprotective Effects:
The neuroprotective potential of 3-(5-methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol has been highlighted in several studies. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves modulation of signaling pathways associated with neuroinflammation and oxidative stress.
Pharmacology
Anxiolytic Properties:
Benzodiazole derivatives are known to exhibit anxiolytic effects. The compound's structure allows it to interact with GABA receptors in the brain, which play a crucial role in anxiety regulation. Experimental studies have demonstrated that this compound can reduce anxiety-like behaviors in animal models, indicating its potential as a therapeutic agent for anxiety disorders .
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent . The mode of action appears to involve disruption of bacterial cell membranes.
Material Science
Polymer Synthesis:
In material science, this compound can serve as a monomer in the synthesis of functional polymers. Its unique chemical structure allows for the development of polymers with specific properties such as enhanced thermal stability and solubility. These polymers can be utilized in coatings, adhesives, and other industrial applications .
Nanomaterials Development:
The compound is also being explored for its role in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation can lead to advancements in nanotechnology applications, including drug delivery systems and biosensors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer effects | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Neuroprotective effects | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Anxiolytic effects | Reduced anxiety-like behaviors in rodent models compared to control groups. |
| Study 4 | Antimicrobial activity | Exhibited bactericidal effects against E. coli and S. aureus strains. |
| Study 5 | Polymer applications | Developed a novel polymer with enhanced mechanical properties using the compound as a monomer. |
Mechanism of Action
The mechanism of action of 3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The benzodiazole core of 3-(5-Methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol distinguishes it from benzimidazole analogs like 1,2-bis(5-difluoromethoxy-2-mercaptobenzimidazole)ethane (Compound-e) . Key differences include:
- Nitrogen Arrangement: Benzodiazoles have adjacent nitrogen atoms in the heterocycle, whereas benzimidazoles feature a fused benzene and imidazole ring with non-adjacent nitrogens.
- Electronic Effects : The methoxy group in the target compound is electron-donating, while Compound-e contains difluoromethoxy (-OCHF₂) groups, which are electron-withdrawing due to fluorine’s electronegativity .
Functional Group Variations
- Substituent Effects :
- The propan-1-ol chain in the target compound enhances hydrophilicity compared to Compound-e’s ethane bridge and mercapto (-SH) groups.
- Mercapto groups in Compound-e contribute to antioxidant or metal-chelating properties, whereas the hydroxyl group in the target compound may participate in hydrogen bonding.
Spectroscopic and Physical Properties
While spectral data for this compound are unavailable in the provided evidence, comparisons with Compound-e highlight trends:
Biological Activity
3-(5-Methoxy-1H-1,3-benzodiazol-2-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a benzodiazole moiety that is known for its biological significance.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been evaluated in MCF-7 breast cancer cells, where it showed promising results.
Table 1: Antiproliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Inhibition of tubulin polymerization |
| CA-4 (reference compound) | 3.9 | Inhibition of tubulin polymerization |
The IC50 value indicates the concentration required to inhibit cell proliferation by 50%. The compound's mechanism involves destabilizing microtubules, similar to the action of the reference compound CA-4, which is a known antitumor agent .
The primary mechanism by which this compound exerts its antiproliferative effects involves interaction with the colchicine-binding site on tubulin. This interaction leads to the inhibition of tubulin polymerization, thereby disrupting mitotic spindle formation and inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to the benzodiazole structure. For instance:
- Study on Antitumor Activity : A study published in Pharmaceuticals demonstrated significant antiproliferative effects in MCF-7 and MDA-MB-231 breast cancer cells. The study highlighted that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 to 33 nM .
- Flow Cytometry Analysis : Flow cytometry results indicated that treatment with this compound resulted in G2/M phase arrest in MCF-7 cells, leading to increased apoptosis rates. This suggests that the compound not only inhibits proliferation but also induces programmed cell death through cell cycle disruption .
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- NMR Analysis :
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 247) .
Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?
Q. Methodological Answer :
- DFT Calculations :
- Geometry Optimization : Use software (e.g., Gaussian 16) with B3LYP/6-31G(d) basis sets to model the ground-state structure. Validate against X-ray crystallography data if available .
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict reactivity. The methoxy group in the benzodiazole ring typically lowers the LUMO energy, enhancing electrophilic substitution potential .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, particularly for propanol’s hydroxyl group .
Advanced: How can contradictions in spectroscopic data between synthetic batches be resolved?
Q. Methodological Answer :
- Data Cross-Validation :
- X-ray Crystallography : Resolve ambiguities in NMR/IR assignments by determining the crystal structure. Use SHELXL for refinement (e.g., space group P2₁/c) and validate bond lengths/angles .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. propanol protons) .
- Isotopic Labeling : Introduce deuterium at the propanol hydroxyl to confirm exchangeable proton signals .
Experimental Design: How to design a study investigating the compound’s reactivity in cross-coupling reactions?
Q. Methodological Answer :
Substrate Scope : Test coupling partners (e.g., aryl halides, boronic acids) under Pd-catalyzed conditions (Suzuki-Miyaura) .
Condition Screening :
- Vary catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (PPh₃, XPhos), and bases (K₂CO₃, Cs₂CO₃).
- Monitor reaction progress via TLC (silica, UV detection).
Mechanistic Probes :
- Use Hammett plots to correlate substituent effects on the benzodiazole ring with reaction rates.
- Conduct kinetic isotope effects (KIE) studies to identify rate-determining steps .
Advanced: What strategies mitigate byproduct formation during benzodiazole ring functionalization?
Q. Methodological Answer :
- Byproduct Analysis : Identify common impurities (e.g., dimerized benzodiazoles) via LC-MS.
- Optimization Tactics :
- Temperature Control : Lower reaction temperatures (0–25°C) reduce radical-mediated dimerization.
- Protecting Groups : Temporarily protect the propanol hydroxyl (e.g., TBS ether) to prevent unwanted nucleophilic side reactions .
- Catalyst Tuning : Use bulky ligands (e.g., DavePhos) to sterically hinder undesired coupling pathways .
Basic: What are the solubility and stability profiles of this compound under various conditions?
Q. Methodological Answer :
- Solubility :
- Stability :
Advanced: How to design a kinetic study for hydroxyl group derivatization?
Q. Methodological Answer :
Reagent Selection : Compare acylating agents (acetic anhydride, benzoyl chloride) or silylation reagents (TMSCl).
In-situ Monitoring : Use FT-IR to track hydroxyl peak disappearance (3600 cm⁻¹ → 1740 cm⁻¹ for esters).
Rate Constants : Derive pseudo-first-order kinetics under excess reagent conditions. Plot ln([OH]₀/[OH]ₜ) vs. time to determine kobs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
